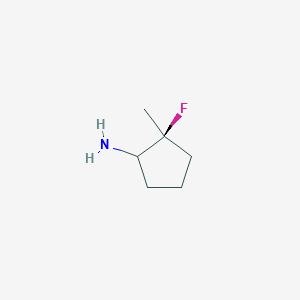

cis-2-Fluoro-2-methyl-cyclopentanamine

Description

cis-2-Fluoro-2-methyl-cyclopentanamine is a chiral cyclopentane derivative featuring a fluorine atom and a methyl group at the second carbon position in a cis-configuration. This structural arrangement imparts unique steric and electronic properties, making it a compound of interest in medicinal chemistry and organic synthesis.

Properties

Molecular Formula |

C6H12FN |

|---|---|

Molecular Weight |

117.16 g/mol |

IUPAC Name |

(2S)-2-fluoro-2-methylcyclopentan-1-amine |

InChI |

InChI=1S/C6H12FN/c1-6(7)4-2-3-5(6)8/h5H,2-4,8H2,1H3/t5?,6-/m0/s1 |

InChI Key |

LCQSVRYKPJHWSX-GDVGLLTNSA-N |

Isomeric SMILES |

C[C@@]1(CCCC1N)F |

Canonical SMILES |

CC1(CCCC1N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Fluoro-2-methyl-cyclopentanamine typically involves the following steps:

Cyclopentane Derivative Formation: Starting with a cyclopentane derivative, such as cyclopentanone, the compound undergoes fluorination to introduce the fluorine atom at the desired position.

Methylation: The next step involves the introduction of the methyl group at the second carbon position. This can be achieved through various methylation reactions, such as using methyl iodide in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often tailored to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: cis-2-Fluoro-2-methyl-cyclopentanamine can undergo oxidation reactions, typically leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into various reduced forms, such as alcohols or alkanes.

Substitution: The compound can participate in substitution reactions, where the fluorine or amine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, cyanide) are employed under appropriate conditions.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted cyclopentane derivatives.

Scientific Research Applications

Biology: In biological research, this compound can serve as a probe to study the effects of fluorine substitution on biological activity and molecular interactions.

Industry: In the industrial sector, cis-2-Fluoro-2-methyl-cyclopentanamine may be used in the production of specialty chemicals, agrochemicals, and other high-value products.

Mechanism of Action

The mechanism of action of cis-2-Fluoro-2-methyl-cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity, while the amine group may participate in hydrogen bonding and other interactions. These molecular interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

cis-2-(4-Methoxyphenyl)-cyclopentylamine (CAS 132819-93-3)

- Molecular Formula: C₁₂H₁₇NO

- Key Differences : Replaces the fluorine and methyl groups with a 4-methoxyphenyl substituent.

- This compound is listed in supplier databases as a pharmaceutical intermediate .

2-Chloro-1-phenylethanone (CAS 532-27-4)

- Molecular Formula : C₈H₇ClO

- Key Differences : Aromatic ketone with a chloro substituent instead of an amine-functionalized cyclopentane.

- Impact : The lack of a cyclopentane ring and amine group limits its utility in chiral synthesis but highlights the role of halogen substituents in modulating reactivity. This compound is used in tear gas and organic synthesis .

Halogenated Amines and Derivatives

N-(2-Chloroethyl)-N-methylpropan-2-amine (CAS 408326-30-7)

- Molecular Formula : C₆H₁₄ClN

- Key Differences : A linear amine with chloroethyl and methyl groups rather than a cyclic structure.

- Such compounds are precursors for nerve agents or pharmaceuticals .

Cyclophosphamide (CAS 6055-19-2)

- Molecular Formula : C₇H₁₅Cl₂N₂O₂P

- Key Differences : A bicyclic oxazaphosphorine derivative with bis-chloroethyl groups.

- Impact : The chlorine substituents confer alkylating properties, enabling its use as an anticancer drug. In contrast, the fluorine in cis-2-Fluoro-2-methyl-cyclopentanamine may reduce toxicity while retaining stereochemical control .

Fluorine-Substituted Compounds

2-(Fluorophenyl)-3-methylmorpholine (from )

- Molecular Formula: Not explicitly stated, but likely C₁₁H₁₄FNO.

- Key Differences : Morpholine ring instead of cyclopentane, with fluorine on a phenyl group.

- Impact : The morpholine’s oxygen atom enhances solubility, while the fluorophenyl group may mimic bioactive motifs in CNS drugs. This contrasts with the cyclopentane’s rigidity and direct fluorine substitution in this compound .

1-Methylpentyl isopropylphosphonofluoridoate (CAS data from )

- Molecular Formula : C₉H₂₀FO₂P

- Key Differences: Phosphonofluoridate ester with a branched alkyl chain.

- Impact: The fluorine here is part of a phosphonate group, enabling enzymatic inhibition (e.g., organophosphate activity). This differs from the amine-bound fluorine in this compound, which may influence hydrogen-bonding interactions .

Research Implications

- Electronic Effects : Fluorine’s electronegativity may stabilize adjacent charges or hydrogen bonds, contrasting with chlorine’s polarizability in compounds like cyclophosphamide .

- Toxicity Profile : Fluorine’s lower atomic weight and smaller van der Waals radius compared to chlorine could reduce off-target interactions in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.